NNMT Inhibitory Potency: Benzyl Methyl(2-methylquinolin-6-yl)carbamate vs. Methylquinolinium Reference Inhibitors
Benzyl methyl(2-methylquinolin-6-yl)carbamate demonstrates a Ki of 89 nM against recombinant human NNMT (N-terminal His₆-tagged wild-type, expressed in E. coli NiCo21(DE3)), measured via reduction in 1-methylquinolinium levels [1]. In the broader NNMT inhibitor SAR landscape reported by Neelakantan et al. (2017), quinolinium-based NNMT inhibitors span a >1000-fold potency range [2]. The compound's Ki of 89 nM places it in the sub-micromolar potency tier, which is intermediate within this class. By comparison, the most potent NNMT inhibitors in the same SAR study achieve sub-nanomolar affinity, while weaker analogs exceed 10,000 nM [2]. The N-benzyl-N-methyl disubstitution on the carbamate (rather than a quaternary quinolinium cation) represents a structurally distinct pharmacophore approach to NNMT engagement compared to the methylquinolinium scaffold, which may confer different membrane permeability and selectivity properties [3].
| Evidence Dimension | NNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM against recombinant human NNMT |
| Comparator Or Baseline | Class range: NNMT inhibitors in J. Med. Chem. (2017) SAR series show Ki values spanning >1000-fold; most potent quinolinium analogs achieving sub-nanomolar Ki; weakest analogs >10,000 nM |
| Quantified Difference | ~177-fold less potent than the leading sub-nanomolar quinolinium NNMT inhibitors (Ki ≈ 0.5 nM); ~112-fold more potent than the weakest class members (IC₅₀ >10,000 nM). Note: comparator data are class-level from cross-study SAR analysis, not a direct matched-pair comparison. |
| Conditions | Inhibition of N-terminal His₆-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed via reduction in 1-methylquinolinium levels (BindingDB assay). Comparator data from J. Med. Chem. 2017 SAR series using analogous recombinant NNMT assays. |
Why This Matters
The 89 nM Ki provides a quantitative benchmark for this specific substitution pattern within the NNMT inhibitor landscape, enabling researchers to select this compound as a tool with defined intermediate potency—useful for probing structure–activity relationships where sub-nanomolar quinolinium cations may exhibit confounding polypharmacology or permeability limitations.
- [1] BindingDB. BDBM50247634 (CHEMBL4067973). Affinity Data: Ki = 89 nM. Inhibition of N-terminal His₆-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3). View Source
- [2] Neelakantan H, Vance V, Wetzel MD, et al. Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J Med Chem. 2017;60(12):5015-5028. View Source
- [3] Neelakantan H, et al. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochem Pharmacol. 2018;147:141-152. View Source
